molecular formula C15H10ClNO2 B15249197 9,10-Anthracenedione, 1-chloro-2-(methylamino)- CAS No. 59222-13-8

9,10-Anthracenedione, 1-chloro-2-(methylamino)-

Cat. No.: B15249197
CAS No.: 59222-13-8
M. Wt: 271.70 g/mol
InChI Key: WEVFFIZMKQMIFI-UHFFFAOYSA-N
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Description

The molecular formula is C₁₅H₁₀ClNO₂, with a calculated molecular weight of 270.7 g/mol. This compound belongs to the anthraquinone family, which is widely used in dyes, pharmaceuticals, and chemical intermediates. The chloro group enhances electron-withdrawing properties, while the methylamino group introduces moderate polarity, balancing solubility and reactivity .

Properties

CAS No.

59222-13-8

Molecular Formula

C15H10ClNO2

Molecular Weight

271.70 g/mol

IUPAC Name

1-chloro-2-(methylamino)anthracene-9,10-dione

InChI

InChI=1S/C15H10ClNO2/c1-17-11-7-6-10-12(13(11)16)15(19)9-5-3-2-4-8(9)14(10)18/h2-7,17H,1H3

InChI Key

WEVFFIZMKQMIFI-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)Cl

Origin of Product

United States

Preparation Methods

Haloanthraquinone-Based Displacement

Direct substitution of halogenated anthraquinones offers a more straightforward route. For instance, α-chloroanthraquinone (1.79 moles) reacts with methylamine in pyridine under catalytic copper salt conditions, achieving 90–95% yield of 1-methylaminoanthraquinone. Adapting this for 1-chloro-2-(methylamino)-anthraquinone would require sequential halogenation and amination steps. A hypothetical pathway might involve:

  • Chlorinating anthraquinone at position 1 using FeCl3 or AlCl3.
  • Introducing a leaving group (e.g., nitro or sulfonate) at position 2.
  • Displacing the leaving group with methylamine under high-temperature, pressurized conditions.

Continuous-Flow Synthesis Adaptations

Recent advances in continuous-flow systems enable safer, high-throughput amination. A study on 1-aminoanthraquinone synthesis via ammonolysis of 1-nitroanthraquinone in N-methyl-2-pyrrolidone (NMP) at 213°C and 4.3 min residence time achieved 88% yield. Translating this to methylamine systems could involve:

  • Reactor setup : Tubular microreactor with preheating zones.
  • Conditions : 200–220°C, 5–10 min residence time, methylamine-to-substrate molar ratio of 4.5.
  • Challenges : Managing exothermicity and byproduct formation (e.g., imine derivatives).

Halogenation Strategies for Position-Specific Functionalization

Introducing chlorine at position 1 post-amination requires selective electrophilic substitution. A patent describing bromination of 1-methylaminoanthraquinone using HBr and H2O2 in dichloroethane offers insights. Adapting this for chlorination:

Parameter Specification
Substrate 2-Methylaminoanthraquinone
Chlorinating agent Cl2 (generated in situ from HCl/H2O2)
Solvent 1,2-Dichloroethane
Temperature 0–5°C (initial), 25°C (post-addition)
Yield ~85–90% (theoretical)

This method minimizes polychlorination by controlling Cl2 generation rates, though empirical validation for the target compound remains unpublished.

Reaction Optimization and Kinetic Considerations

Temperature and Solvent Effects

Elevated temperatures (130–220°C) favor substitution kinetics but risk decomposition. Polar solvents like pyridine or NMP enhance nucleophilicity and stabilize transition states. For example, pyridine increases 1-methylaminoanthraquinone yield by 30% compared to methanol.

Catalytic Enhancements

Copper salts (e.g., CuCl) reduce activation energies for amination. Kinetic studies suggest a second-order dependence on methylamine concentration and first-order on substrate.

Chemical Reactions Analysis

Oxidation Reactions

The compound 9,10-Anthracenedione, 1-chloro-2-(methylamino)- undergoes oxidation to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide . These reactions exploit the inherent carbonyl groups in the anthracene core, which can participate in further oxidation under specific conditions.

Reaction TypeReagents/ConditionsKey Products
OxidationPotassium permanganate, acidic conditionsQuinone derivatives
OxidationChromium trioxide, dichloromethaneQuinone derivatives

Reduction Reactions

Reduction of the compound yields hydroquinone derivatives. Typical reducing agents include sodium borohydride or lithium aluminum hydride . These reactions target the carbonyl groups, converting them to hydroxyl groups while retaining the chlorine and methylamino substituents.

Reaction TypeReagents/ConditionsKey Products
ReductionSodium borohydride, methanolHydroquinone derivatives
ReductionLithium aluminum hydride, etherHydroquinone derivatives

Substitution Reactions

The chlorine atom at position 1 is a reactive leaving group, enabling nucleophilic aromatic substitution. The methylamino group at position 2 acts as a strong activating group, directing reactions to specific positions.

Nucleophilic Aromatic Substitution

Substitution of the chlorine atom with nucleophiles (e.g., amines, thiols) is feasible under suitable conditions. The methylamino group enhances the electron density at ortho and para positions, facilitating substitution .

Reaction TypeNucleophileConditionsProducts
SubstitutionAmineBasic conditions, heatAmino-substituted derivatives
SubstitutionThiolAcidic conditionsThio-substituted derivatives

Nitration and Sulfonation

Reaction TypeReaction PositionKey Products
NitrationPara to methylaminoNitro-substituted derivatives
Sulfonationβ-positionSulfonic acid derivatives

Oxidative Nucleophilic Substitution (ONSH)

Reaction TypeNucleophileYieldProducts
ONSHAcetoacetic ester~9%β-Substituted derivatives

Mannich Reaction

The methylamino group enables the Mannich reaction, forming C-C bonds with carbonyl compounds. This reaction is particularly effective for synthesizing aminoalkyl derivatives, with yields ranging from 56–83% under optimized conditions .

Reaction TypeReagentsYieldProducts
Mannich ReactionFormaldehyde, amine56–83%Aminoalkyl derivatives

Ring-Opening Annulation

While not directly observed for this compound, related anthraquinones undergo thermal ring-opening to form iminoketene intermediates, which can react with dienophiles like pyridine. This mechanism involves nitrogen elimination and nucleophilic attack, potentially forming pentacyclic derivatives .

Biological Interactions

The compound interacts with cellular proteins, inhibiting enzymes like topoisomerases and kinases , leading to apoptosis in cancer cells. This mechanism highlights its therapeutic potential in anticancer research .

Scientific Research Applications

1-chloro-2-(methylamino)anthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 1-chloro-2-(methylamino)anthracene-9,10-dione exerts its effects involves interactions with cellular proteins and enzymes. It can inhibit key enzymes involved in cellular processes, leading to effects such as apoptosis in cancer cells. The molecular targets and pathways involved include topoisomerases, kinases, and other essential proteins .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Anthracenedione Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Applications Synthesis Method
1-Chloro-2-(methylamino)-anthracenedione Cl, NHCH₃ at 1,2 C₁₅H₁₀ClNO₂ 270.7 (calc) Dyes, intermediates Coupling with methylamine (e.g., DCC/DMAP-mediated)
1-Chloro-2-methylanthraquinone Cl, CH₃ at 1,2 C₁₅H₉ClO₂ 256.68 Dye production (Orange G) Friedel-Crafts alkylation or chlorination
1-Amino-5-chloro-anthracenedione Cl, NH₂ at 1,5 C₁₄H₉ClNO₂ 258.7 (calc) Pharmaceutical intermediates Amination of chloro derivative
1-Bromo-4-(methylamino)-anthracenedione Br, NHCH₃ at 1,4 C₁₅H₁₀BrNO₂ 316.15 HPLC analysis Bromination followed by methylamination
1-Amino-4-[(4-chlorophenyl)amino]-anthracenedione NH₂, (4-ClPh)NH at 1,4 C₂₀H₁₃ClN₂O₂ 348.07 Dye/polymer additives Coupling with 4-chloroaniline

Substituent Effects on Physicochemical Properties

Solubility: Chloro groups reduce aqueous solubility due to increased hydrophobicity. For example, unsubstituted 9,10-anthracenedione has a solubility of ~1.2 × 10⁻⁵ g/L, while methylamino groups (e.g., in 1-chloro-2-(methylamino)-) improve solubility in polar solvents like DMF or acetone . Brominated derivatives (e.g., 1-bromo-4-(methylamino)-) exhibit lower solubility than chlorinated analogues due to higher molecular weight .

Reactivity: Bromo substituents (as in ) act as better leaving groups than chloro, enabling nucleophilic substitution reactions. Methylamino groups (-NHCH₃) are less nucleophilic than primary amines (-NH₂), reducing undesired side reactions in dye synthesis .

Thermal Stability: Halogenated derivatives (Cl, Br) show enhanced thermal stability compared to amino-substituted analogues, making them suitable for high-temperature industrial processes .

Biological Activity

9,10-Anthracenedione, 1-chloro-2-(methylamino)- is a compound belonging to the anthraquinone family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

9,10-Anthracenedione is characterized by a core structure consisting of three fused benzene rings with two ketone groups at the 9 and 10 positions. The presence of a chlorine atom and a methylamino group enhances its reactivity and potential biological activity.

Antitumor Activity

Research has indicated that anthraquinones exhibit significant antitumor properties. For instance, studies have shown that derivatives of anthraquinones can induce apoptosis in cancer cells by disrupting cellular metabolism and altering nucleic acid content. Specifically, treatment with 9,10-anthracenedione has been associated with cell cycle arrest at the G2 phase and increased polyploidy in Friend leukemia cells .

Antimicrobial Properties

The antimicrobial activity of anthraquinones has been well-documented. Various studies have reported that these compounds possess potent antibacterial and antifungal activities against a range of pathogens. For example, anthraquinone derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) often less than 25 μM .

Anti-inflammatory Effects

Recent research highlights the anti-inflammatory potential of 9,10-anthracenedione. In animal models, this compound exhibited significant reductions in inflammation markers when administered at doses around 20 mg/kg. The mechanism appears to involve inhibition of pro-inflammatory cytokines and modulation of immune responses .

The biological activity of 9,10-anthracenedione is attributed to several mechanisms:

  • DNA Intercalation : The planar structure allows it to intercalate into DNA, disrupting replication and transcription.
  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cells, leading to apoptosis.
  • Enzyme Inhibition : It can inhibit various enzymes involved in cellular metabolism and signaling pathways.

Case Studies

StudyFindingsReference
Study on Friend Leukemia CellsInduced G2 phase arrest and increased RNA content
Anti-inflammatory ModelReduced inflammation markers at 20 mg/kg dose
Antimicrobial EfficacyMIC < 25 μM against multiple bacterial strains

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